9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows IUPAC conventions for polycyclic aromatic systems with substituted functional groups. Its IUPAC name, 1-[3-[(9,10-dioxoanthracen-1-yl)amino]-4-methylanilino]anthracene-9,10-dione , reflects the anthraquinone core, diimine linkages, and methyl-substituted phenylene bridge. The molecular formula C₃₅H₂₂N₂O₄ and molecular weight 534.6 g/mol further distinguish it from simpler anthraquinone derivatives. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-[3-[(9,10-dioxoanthracen-1-yl)amino]-4-methylanilino]anthracene-9,10-dione |
| Molecular Formula | C₃₅H₂₂N₂O₄ |
| Molecular Weight | 534.6 g/mol |
| SMILES | CC1=C(C=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
| InChIKey | YPAAQIDLHHHJAY-UHFFFAOYSA-N |
The SMILES string highlights the symmetrical arrangement of two anthraquinone units connected via a 4-methyl-1,3-phenylene diimine bridge. The InChIKey provides a standardized identifier for computational and database applications.
Molecular Architecture: Anthraquinone Diimine Core and Methylphenylene Bridge
The compound’s structure combines two anthraquinone moieties linked by a methyl-substituted phenylene diimine bridge. Each anthraquinone unit features a planar, conjugated π-system with ketone groups at positions 9 and 10, which are critical for electronic delocalization. The methyl group at position 4 of the phenylene bridge introduces steric hindrance, influencing molecular packing and conformational flexibility.
| Structural Component | Description |
|---|---|
| Anthraquinone Diimine Core | Two anthracene rings with ketone groups at positions 9 and 10, linked by imine bonds |
| Methylphenylene Bridge | 1,3-Phenylene group with a methyl substituent at position 4, connecting diimine groups |
Density functional theory (DFT) studies of similar anthraquinone diimines suggest that the planar anthraquinone cores facilitate π-π stacking, while the methyl group disrupts symmetry, potentially altering optical and electrochemical properties.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this specific compound are not publicly available, related anthraquinone diimines exhibit planar anthracene cores with dihedral angles between 0° and 29° relative to substituent planes. For example, X-ray studies of 1,12-dimethylbenz[a]anthracene reveal bay-region distortions due to steric clashes, with methyl groups displaced up to 1.3 Å from the mean molecular plane. In this compound, the methylphenylene bridge likely induces similar out-of-plane displacements, reducing crystallographic symmetry compared to unsubstituted analogues.
Conformational analysis via computational models predicts that the methyl group restricts rotation around the phenylene-imine bonds, stabilizing a non-coplanar arrangement of the anthraquinone units. This steric effect may limit intermolecular interactions, impacting solid-state packing and solubility.
Comparative Structural Analysis with Related Anthraquinone Diimines
Comparing this compound to simpler anthraquinone diimines reveals significant structural and electronic differences:
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| 9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis- | C₃₅H₂₂N₂O₄ | Methylphenylene bridge, two anthraquinone cores |
| Anthracene-9,10-diimine | C₁₄H₁₀N₂ | Unsubstituted diimine linkage |
| 4,4'-[(2,4,6-Trimethyl-5-sulfo-1,3-phenylene)diimino]bis(1-...) | C₂₄H₂₀N₂O₆S | Sulfonated trimethylphenylene bridge |
The methylphenylene bridge in the target compound enhances thermal stability compared to unsubstituted analogues like anthracene-9,10-diimine (CAS 6932-20-3). However, bulkier substituents, such as sulfonate groups in related derivatives, further increase solubility in polar solvents. Electronic absorption spectra of platinum-containing anthraquinone diimine polymers demonstrate that methyl substituents redshift absorption maxima by 10–15 nm relative to halogenated analogues, indicating enhanced conjugation.
Properties
CAS No. |
79665-35-3 |
|---|---|
Molecular Formula |
C35H22N2O4 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
1-[3-[(9,10-dioxoanthracen-1-yl)amino]-4-methylanilino]anthracene-9,10-dione |
InChI |
InChI=1S/C35H22N2O4/c1-19-16-17-20(36-27-14-6-12-25-30(27)34(40)23-10-4-2-8-21(23)32(25)38)18-29(19)37-28-15-7-13-26-31(28)35(41)24-11-5-3-9-22(24)33(26)39/h2-18,36-37H,1H3 |
InChI Key |
YPAAQIDLHHHJAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this bis-anthraquinone derivative typically involves:
- Preparation or procurement of 9,10-anthraquinone as the key starting material.
- Functionalization of anthraquinone units through imino (–NH) linkages to a 4-methyl-1,3-phenylene diamine or related intermediates.
- Formation of the bis-imino linkage connecting two anthraquinone moieties via the 4-methyl-1,3-phenylene bridge.
This approach leverages the reactivity of the anthraquinone carbonyl groups and aromatic amines to form imine bonds, resulting in the bis-anthraquinone structure.
Preparation of 9,10-Anthraquinone (Key Intermediate)
Since 9,10-anthraquinone is the fundamental building block, its efficient synthesis is critical.
Method from Recent Patent CN111018687B (2019):
- React 9-anthracene boronic acid with an alkali in a mixture of organic solvent and water.
- Stir the reaction mixture for 1–2 hours at ambient temperature.
- The molar ratio of 9-anthracene boronic acid to alkali ranges from 1:1 to 1:15.
- Upon completion (indicated by disappearance of color and fluorescence), filter to isolate solid 9,10-anthraquinone.
- Wash filtrate with saturated brine, dry over anhydrous magnesium sulfate, filter, and remove solvent under reduced pressure to recover additional product.
- Avoids use of corrosive nitric acid, reducing equipment corrosion and maintenance costs.
- Operates at mild temperatures, lowering energy consumption.
- Simplifies the process by reducing intermediate steps and reaction time.
- Achieves high yield and purity of 9,10-anthraquinone.
| Parameter | Details |
|---|---|
| Starting material | 9-Anthracene boronic acid |
| Solvent system | Organic solvent + water |
| Alkali molar ratio | 1:1 to 1:15 |
| Reaction time | 1–2 hours |
| Temperature | Ambient |
| Isolation | Filtration, washing, drying |
| Advantages | Mild conditions, high yield |
Formation of the Bis-Imine Linkage
The key step to obtain 9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis- involves condensation between the amino groups of 4-methyl-1,3-phenylenediamine and the carbonyl groups of two anthraquinone molecules.
- The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of anthraquinone.
- This forms an imine (Schiff base) linkage, connecting two anthraquinone units through the 4-methyl-1,3-phenylene bridge.
- The reaction is usually carried out in an organic solvent under reflux or mild heating to facilitate condensation.
- Purification involves crystallization or recrystallization to obtain the pure bis-anthraquinone imine compound.
Related Synthetic Processes for Anthraquinone Derivatives
While direct literature on the exact preparation of this bis-imino anthraquinone is limited, related anthraquinone derivatives provide insight into synthetic approaches:
US Patent US3911038A describes preparation of bis-substituted anthracenes via lithium amide-mediated reactions with phenylacetylene and 9,10-anthraquinone, followed by reduction and purification steps. Although this is for phenylethynyl derivatives, the methodology highlights the use of lithium amide and controlled acidification to achieve high yields and purity.
The process involves:
- Formation of lithium salt of the substituent (e.g., phenylacetylene).
- Reaction with 9,10-anthraquinone under reflux.
- Reduction and isolation steps.
This demonstrates the importance of controlled reaction conditions and purification in anthraquinone derivative synthesis.
Summary Table of Preparation Methods
Research Findings and Analysis
The mild synthetic route for 9,10-anthraquinone using boronic acid and alkali is a significant advancement over traditional nitration and oxidation methods, which require harsh conditions and corrosive reagents.
The imine formation step is a classical condensation reaction, well-established in organic synthesis, allowing for selective bis-substitution on anthraquinone cores.
Purification techniques such as recrystallization and solvent washing are critical to obtain high-purity bis-anthraquinone compounds suitable for specialty material applications.
The overall synthetic strategy balances operational simplicity, cost-effectiveness, and environmental considerations by minimizing hazardous reagents and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthraquinone units and the 4-methyl-1,3-phenylene diimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of hydroquinone derivatives.
Substitution: Substitution reactions can occur at the
Biological Activity
9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis- is a synthetic compound with notable biological activity. It belongs to the anthraquinone family, which is known for its diverse pharmacological properties. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and associated toxicity.
Chemical Structure and Properties
The molecular formula of 9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis- is with a molecular weight of approximately 418.4865 g/mol. Its structure features two anthraquinone moieties linked by a phenylene diimino group.
Mechanisms of Biological Activity
The biological activity of anthraquinones is primarily attributed to their ability to intercalate DNA and generate reactive oxygen species (ROS). The specific mechanisms include:
- Antineoplastic Activity : Research indicates that anthraquinones can inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. For instance, studies have shown that derivatives of anthraquinones can effectively target leukemia cells by affecting cell survival and division .
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This is crucial for protecting cells from damage that can lead to various diseases.
- Antimicrobial Effects : Some studies suggest that anthraquinone derivatives possess antimicrobial properties against a range of pathogens, making them potential candidates for developing new antibiotics.
Case Studies
Several studies have investigated the effects of 9,10-Anthracenedione derivatives on various cell lines:
- Leukemia Cell Lines : A study focusing on the effects of 9,10-anthracenedione derivatives on acute myeloid leukemia (AML) cells demonstrated significant inhibition of cell growth and induction of apoptosis through ROS generation and mitochondrial dysfunction .
- Breast Cancer Models : Another research effort highlighted the compound's ability to inhibit breast cancer cell proliferation through modulation of key signaling pathways involved in cell survival and apoptosis .
- Microbial Inhibition : In vitro tests showed that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents.
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicity profiles associated with anthraquinone compounds:
- Genotoxicity : Some studies indicate that certain anthraquinones may exhibit genotoxic effects at high concentrations. Understanding the dose-response relationship is critical for assessing safety in therapeutic applications .
- Environmental Impact : The persistence and bioaccumulation potential of anthraquinones raise concerns regarding their environmental toxicity. Regulatory assessments are necessary to evaluate their risks when used in industrial applications .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its use as an anticancer agent. Research indicates that derivatives of anthracenedione compounds exhibit potent antitumor activity. For instance, studies conducted by the National Cancer Institute (NCI) have shown that related compounds can inhibit cell growth in various cancer cell lines effectively. The mechanism often involves the induction of apoptosis in cancer cells through DNA intercalation and generation of reactive oxygen species (ROS) .
Case Study:
A synthesized derivative based on anthracenedione demonstrated a mean growth inhibition rate of approximately 12.53% against a panel of cancer cell lines . This highlights the potential for further development into therapeutic agents.
Antimicrobial Properties
Additionally, anthracenedione compounds have been studied for their antimicrobial properties. They have shown effectiveness against a range of bacterial strains, making them candidates for new antibiotic therapies. The mechanism typically involves disrupting bacterial cell membranes and inhibiting essential cellular functions .
Organic Photovoltaics
The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Its ability to absorb light efficiently and facilitate charge transport can enhance the performance of solar cells. Research has indicated that incorporating such compounds into OPV structures can significantly improve energy conversion efficiencies .
Data Table: Performance Metrics in OPVs
| Compound | Power Conversion Efficiency (%) | Stability (Days) |
|---|---|---|
| 9,10-Anthracenedione Derivative | 8.5 | 120 |
| Traditional Polymer | 6.0 | 60 |
Photodegradation Studies
Another area of application is in environmental remediation. The photodegradation of anthracenedione compounds under UV light has been studied as a method for degrading pollutants in water sources. These compounds can facilitate the breakdown of hazardous organic materials through photochemical reactions .
Case Study:
Research demonstrated that under UV irradiation, anthracenedione derivatives could reduce the concentration of specific organic pollutants by over 70% within a few hours . This application showcases their potential as agents for environmental cleanup.
Comparison with Similar Compounds
Key Observations:
Substituent Impact: DHAQ’s hydroxyl groups enhance DNA intercalation and potency, making it tenfold more effective than HAQ . The target compound’s methyl-phenylene diimino bridge may reduce solubility compared to HAQ/DHAQ but improve metabolic stability.
Toxicity Profile : HAQ causes acute neurotoxicity (convulsions) at therapeutic doses, while DHAQ’s higher potency allows lower doses, minimizing such risks .
Genotoxicity: DHAQ induces significant chromosome damage in mammalian cells, surpassing Adriamycin, but shows lower mutagenicity in bacterial assays. This highlights assay-specific sensitivities to different genotoxic mechanisms .
Mechanistic Insights
- For example, HAQ and DHAQ both inhibit nucleic acid synthesis, yet only DHAQ achieves curative effects, suggesting additional mechanisms (e.g., redox cycling or topoisomerase inhibition) .
- Metabolic Activation: HAQ’s genotoxicity is amplified by metabolic activation in bacterial assays, whereas DHAQ’s cytogenetic effects are attenuated by S-9 enzymes, indicating divergent metabolic pathways .
Q & A
Q. How to ensure reproducibility in spectral data across laboratories?
- Methodological Answer : Adopt standardized calibration protocols for instruments (e.g., NMR chemical shift referencing with TMS). Share raw data files (FID for NMR, .RAW for MS) via repositories like Zenodo. Cross-check with NIST reference spectra and report solvent/temperature conditions explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
